Isoverticine

Descripción general

Descripción

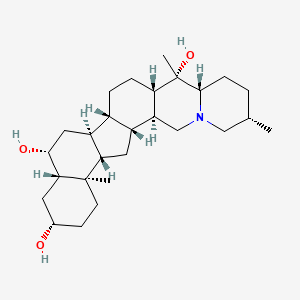

La Isoverticina es un alcaloide isosteroidal bioactivo aislado del bulbo de Fritillaria pallidiflora . Es conocido por su significativa citotoxicidad y ha sido estudiado por sus potenciales aplicaciones terapéuticas . La fórmula molecular de la Isoverticina es C27H45NO3, y tiene un peso molecular de 431,65 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La Isoverticina se puede sintetizar a través de diversas rutas químicas. Un método común involucra la extracción del compuesto del bulbo de Fritillaria pallidiflora utilizando solventes como cloroformo, diclorometano, acetato de etilo, DMSO y acetona . El método de preparación de la solución madre implica disolver 2 mg del fármaco en 50 μL de DMSO, lo que da como resultado una concentración de la solución madre de 40 mg/mL .

Métodos de Producción Industrial

La producción industrial de Isoverticina generalmente implica la extracción a gran escala de fuentes vegetales. El proceso incluye la cosecha del bulbo de Fritillaria pallidiflora, seguido de la extracción con solventes y la purificación para obtener la Isoverticina en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones

La Isoverticina se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su bioactividad .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones químicas de la Isoverticina incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones generalmente se llevan a cabo en condiciones controladas, incluidas temperaturas y niveles de pH específicos .

Principales Productos Formados

Los principales productos formados a partir de las reacciones químicas de la Isoverticina incluyen varios derivados con propiedades citotóxicas y terapéuticas mejoradas .

Aplicaciones Científicas De Investigación

La Isoverticina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La Isoverticina ejerce sus efectos a través de varios objetivos y vías moleculares. Induce citotoxicidad al interrumpir los procesos celulares e inducir la apoptosis en las células cancerosas . El mecanismo de acción del compuesto implica la activación de la caspasa-3 y la reducción de la densidad de microvasos en los tejidos tumorales . Además, se ha demostrado que la Isoverticina induce el arresto de la fase G0/G1 y aumenta la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos Similares

La Isoverticina es estructuralmente similar a otros alcaloides isosteroidales como la imperialina, la eduardina y la edpetilidina . Estos compuestos comparten estructuras químicas y actividades biológicas similares.

Unicidad

Lo que diferencia a la Isoverticina de otros compuestos similares es su significativa citotoxicidad y sus potenciales aplicaciones terapéuticas. La Isoverticina ha sido ampliamente estudiada por sus propiedades antitumorales, lo que la convierte en una candidata única para la investigación del cáncer y el desarrollo de fármacos .

Actividad Biológica

Isoverticine is an alkaloid derived from the bulbs of Fritillaria species, particularly noted for its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antitumor effects, cytotoxicity, and other pharmacological activities supported by diverse research findings.

Chemical Structure and Isolation

This compound is part of a class of compounds known as isosteroidal alkaloids. It has been isolated alongside other alkaloids such as chuanbeinone and verticine from Fritillaria thunbergii and Fritillaria pallidiflora. The structural elucidation of this compound has been achieved through various spectroscopic methods, revealing its complex molecular framework that contributes to its biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. A study isolated this compound from Fritillaria thunbergii and evaluated its activity against HT29 (colon cancer) and DLD1 (colon cancer) cell lines. The results showed that this compound inhibited cell proliferation with IC50 values of 48.8 µM for HT29 and 25.1 µM for DLD1, indicating a potent cytotoxic effect .

The mechanism by which this compound induces cytotoxicity involves apoptosis and cell cycle arrest. Specifically, studies have demonstrated that this compound can induce S phase arrest in cancer cells, leading to increased apoptosis characterized by the upregulation of pro-apoptotic proteins such as Bax and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2 .

In Vivo Studies

In vivo studies have further confirmed the antitumor potential of this compound. For instance, experiments conducted on animal models treated with extracts containing this compound demonstrated significant tumor growth inhibition and enhanced apoptosis in tumor tissues. Histological analyses revealed that treatment with this compound resulted in reduced tumor angiogenesis and increased apoptotic cell counts .

Respiratory Activity

This compound has also been studied for its effects on respiratory conditions. A study indicated that this compound increased tracheal phenol red output in mice subjected to ammonia-induced cough, suggesting its potential use as an expectorant or in treating respiratory ailments . This action may be linked to its ability to modulate mucus secretion in the airways.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Clinical Implications

While much of the current research on this compound is preclinical, there are emerging case studies suggesting its potential in clinical settings. For instance, patients with advanced cancers have shown interest in treatments involving natural compounds like this compound due to their perceived efficacy and lower side effects compared to conventional therapies

Propiedades

IUPAC Name |

(1R,2S,6S,9S,10S,11S,14S,15S,17R,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24+,25-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKLSMSEHKDIIP-RZNVUHDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317817 | |

| Record name | Isoverticine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23496-43-7 | |

| Record name | Isoverticine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23496-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoverticine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoverticine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOVERTICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EYY30F96F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.